molecular formula C12H22N2O2 B6182717 tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 2624135-74-4

tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B6182717
CAS No.: 2624135-74-4
M. Wt: 226.32 g/mol
InChI Key: JVCLTYHAOFWQIV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a chemical compound with a complex structure that includes a bicyclic ring system and an aminomethyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-azabicyclo[2.2.1]heptane-2-carboxylic acid as the core structure.

  • Tert-Butylation: The carboxylic acid group is then protected by reacting with tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods:

  • Batch Production: The compound is synthesized in batches using reactors that allow precise control over reaction conditions such as temperature, pressure, and pH.

  • Purification: The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like chromium(VI) oxide or potassium permanganate .

  • Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride .

  • Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, potassium permanganate, and acidic conditions.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.

  • Substitution: Halides or tosylates as leaving groups, and polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Various substituted amines or ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a linker in the development of proteolysis targeting chimeras (PROTACs) , which are used to target specific proteins for degradation. Medicine: Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding to these targets, leading to biological or chemical activity. The aminomethyl group can form hydrogen bonds or ionic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

  • Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

  • Tert-butyl 4-(aminomethyl)phenylcarbamate

  • Tert-butyl [4-(aminomethyl)benzyl]carbamate

Uniqueness: Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate stands out due to its bicyclic structure , which provides a rigid framework that can enhance binding specificity and stability compared to linear or less rigid analogs.

This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential in drug discovery and development continues to drive interest and innovation in the field.

Properties

CAS No.

2624135-74-4

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(7-13)5-4-9(14)6-12/h9H,4-8,13H2,1-3H3

InChI Key

JVCLTYHAOFWQIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C2)CN

Purity

95

Origin of Product

United States

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